molecular formula C27H27N3O4S2 B301998 N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide

N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide

Katalognummer B301998
Molekulargewicht: 521.7 g/mol
InChI-Schlüssel: AGRWFJBUHVDMTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a benzothiazole derivative and is known for its ability to target specific biological pathways, making it a valuable tool in drug discovery and development.

Wirkmechanismus

The mechanism of action of N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide involves the inhibition of specific biological pathways that are involved in cancer cell growth and proliferation. The compound targets the PI3K/Akt/mTOR pathway, which is known to be overactive in many types of cancer. By inhibiting this pathway, the compound can effectively slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, early research suggests that the compound may have a range of effects on cellular processes, including apoptosis, angiogenesis, and cell cycle regulation. Additionally, the compound has been shown to have low toxicity levels, making it a promising candidate for further research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide in lab experiments is its ability to target specific biological pathways. This makes it a valuable tool for drug discovery and development, as it can be used to identify potential targets for new cancer treatments. However, the compound's complex synthesis method and limited availability may be a limitation for some research applications.

Zukünftige Richtungen

There are several future directions for research involving N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide. One area of focus is the development of more efficient synthesis methods, which would make the compound more widely available for research. Additionally, further studies are needed to fully understand the compound's biochemical and physiological effects, as well as its potential therapeutic applications beyond cancer treatment. Finally, there is a need for more research on the compound's safety and toxicity levels, particularly in human trials.

Synthesemethoden

The synthesis of N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide involves several steps, including the reaction of 2-aminothiophenol with 2-bromoacetyl-6-methylbenzamide, followed by the reaction of the resulting intermediate with 2-(2-aminoethyl)-3-methylbenzothiazolium iodide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-{2-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the compound's ability to inhibit the growth of cancer cells. Studies have shown that the compound is effective against a range of cancer types, including breast, lung, and colon cancer.

Eigenschaften

Molekularformel

C27H27N3O4S2

Molekulargewicht

521.7 g/mol

IUPAC-Name

N-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2-methylbenzamide

InChI

InChI=1S/C27H27N3O4S2/c1-17-6-4-5-7-20(17)26(32)29-19-9-10-21-24(15-19)36-27(30-21)35-16-25(31)28-13-12-18-8-11-22(33-2)23(14-18)34-3/h4-11,14-15H,12-13,16H2,1-3H3,(H,28,31)(H,29,32)

InChI-Schlüssel

AGRWFJBUHVDMTJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.